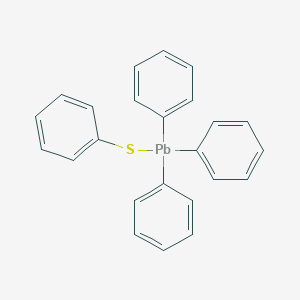

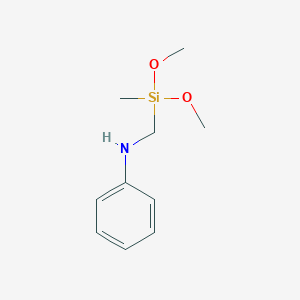

![molecular formula C10H10N2O2 B091927 Ethylpyrazolo[1,5-a]pyridin-3-carboxylat CAS No. 16205-44-0](/img/structure/B91927.png)

Ethylpyrazolo[1,5-a]pyridin-3-carboxylat

Übersicht

Beschreibung

Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound that belongs to the class of pyrazolopyridines, which are heterocyclic compounds containing both pyrazole and pyridine rings. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science, as they often exhibit biological activity and can serve as building blocks for more complex molecules .

Synthesis Analysis

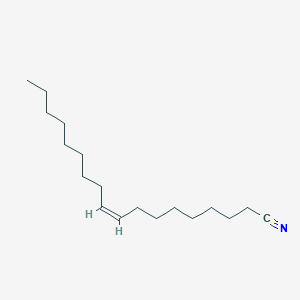

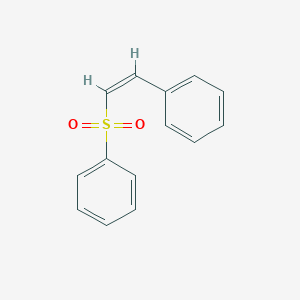

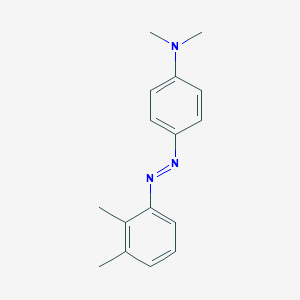

The synthesis of ethyl pyrazolo[1,5-a]pyridine-3-carboxylate derivatives can be achieved through various methods. One approach involves the cascade reaction of ethyl pyrazole-5-carboxylate with α, β-unsaturated ester, which leads to the formation of 4-hydroxy pyrazolo[1,5-a]pyridine derivatives . Other methods include the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with nucleophilic reagents to form pyrano[2,3-d]pyridine derivatives , and the use of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate in selective cyclocondensation reactions .

Molecular Structure Analysis

The molecular structure of ethyl pyrazolo[1,5-a]pyridine-3-carboxylate derivatives has been elucidated using various spectroscopic techniques, including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance (NMR) . In some cases, the structures have been confirmed by X-ray diffraction studies, which provide detailed insights into the molecular geometry and crystal packing of these compounds .

Chemical Reactions Analysis

Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate and its derivatives participate in a variety of chemical reactions. These include cross-coupling reactions, such as Sonogashira-type and Suzuki coupling, to form alkynyl and aryl derivatives . They also undergo cyclization to form condensed pyrazoles and pyridinones , . Additionally, they can react with hydrazines to afford regioselective synthesis of pyrazolecarboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl pyrazolo[1,5-a]pyridine-3-carboxylate derivatives are influenced by their molecular structure. These properties include solubility, melting points, and reactivity, which are important for their practical applications. The fluorescence of some pyrazolo[1,5-a]pyridine derivatives suggests potential use in material science as fluorophores . The reactivity of these compounds towards various nucleophiles and electrophiles also indicates their versatility in synthetic chemistry , , .

Wissenschaftliche Forschungsanwendungen

Synthesemethoden

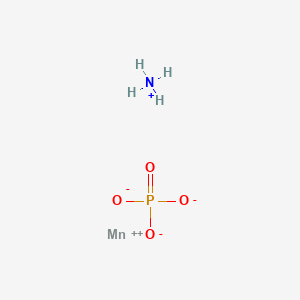

Ethylpyrazolo[1,5-a]pyridin-3-carboxylat-Derivate können durch eine 1,3-dipolare Cycloadditionsreaktion mit Propionsäureethylester und N-Aminopyridinsulfaten erhalten werden, die durch die Reaktion von substituierten Pyridinen und Hydroxylamin-O-sulfonsäure synthetisiert werden . Diese Methode ist Teil eines umfassenden Datensatzes, der im Zeitraum von 2017 bis 2021 zu den synthetischen Strategien und Ansätzen für 1H-Pyrazolo[3,4-b]pyridin-Derivate veröffentlicht wurde .

Biomedizinische Anwendungen

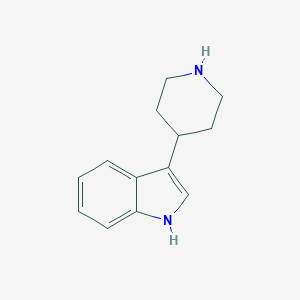

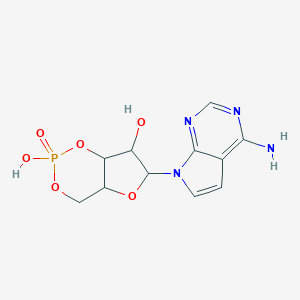

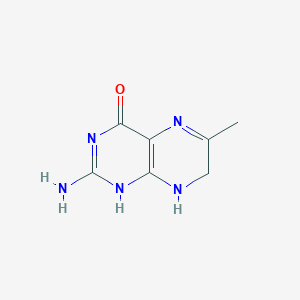

Pyrazolo[1,5-a]pyridin-3-carboxylat-Derivate haben das Interesse von Arzneimittelchemikern geweckt, da sie eine große Ähnlichkeit mit den Purinbasen Adenin und Guanin aufweisen . Dieses Interesse wird deutlich durch die über 300.000 Strukturen von 1H-Pyrazolo[3,4-b]pyridinen (5000 Referenzen, darunter fast 2400 Patente), die in SciFinder enthalten sind .

Antifungalaktivitäten

Aus den Ergebnissen der Antifungalaktivitäten der getesteten Verbindungen gegen C. albicans, A. niger, A. fumigates, P. chrysogenum und F. oxysporum wurde festgestellt, dass this compound-Derivate potenzielle Antifungal-Eigenschaften aufweisen .

Diversifizierung des Pyrazolopyridin-Gerüsts

Diese vielversprechenden Ergebnisse ermöglichen die weitere Verwendung und Diversifizierung des chemisch und biologisch interessanten Pyrazolo[1,5-a]pyrimidin-Gerüsts .

Regioselektivität

Darüber hinaus wurden Berechnungsstudien durchgeführt, um Erklärungen für den Ursprung der Regioselektivität zu liefern .

Substitutionsmuster

Diese Verbindung weist ein vielfältiges Substitutionsmuster auf, was einer der Faktoren ist, die zu ihrem breiten Anwendungsspektrum beitragen .

Safety and Hazards

Wirkmechanismus

Target of Action

Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound that has been studied for its potential biological activities

Mode of Action

It is known that pyrazolo[1,5-a]pyrimidines, which are structurally similar to this compound, can act as antimetabolites in purine biochemical reactions . This suggests that Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Given the potential antimetabolite activity of similar compounds, it is plausible that this compound could interfere with purine metabolism or other related biochemical pathways . The downstream effects of such interference would depend on the specific cellular context and the nature of the target molecules.

Result of Action

Similar compounds have been studied for their antitrypanosomal activity , suggesting that this compound may have potential effects on cellular processes related to this type of activity.

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity

Eigenschaften

IUPAC Name |

ethyl pyrazolo[1,5-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-7-11-12-6-4-3-5-9(8)12/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHMFSBXNNIWCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383686 | |

| Record name | ethyl pyrazolo[1,5-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16205-44-0 | |

| Record name | ethyl pyrazolo[1,5-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different synthetic pathways for producing Ethyl pyrazolo[1,5-a]pyridine-3-carboxylates and how do substituents influence the reaction outcome?

A: Ethyl pyrazolo[1,5-a]pyridine-3-carboxylates can be synthesized through a 1,3-dipolar cycloaddition reaction between a 3-substituted pyridine N-imide and ethyl propiolate []. The reaction can yield two regioisomers: ethyl 4-substituted pyrazolo[1,5-a]pyridine-3-carboxylate and ethyl 6-substituted pyrazolo[1,5-a]pyridine-3-carboxylate. The predominant regioisomer formed is influenced by the nature of the 3-substituent on the pyridine N-imide. The research in [] delves into how electronic and steric factors of the substituent, as well as potential hydrogen bond formation, impact the regioselectivity of this reaction.

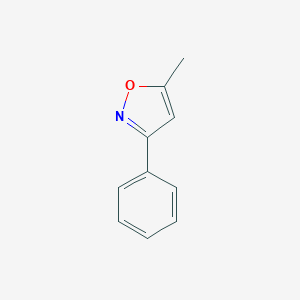

Q2: Apart from Ethyl pyrazolo[1,5-a]pyridine-3-carboxylates, what other heterocyclic compounds can be synthesized from pyridine N-imides and what factors influence the reaction pathway?

A: Besides pyrazolo[1,5-a]pyridines, pyridine N-imides can also yield isoxazole derivatives []. The specific reaction conditions, particularly the type of acyl group attached to the vinylaminide precursor, dictate the final product. For example, while bisethoxycarbonylvinylaminides lead to ethyl pyrazolo[1,5-a]pyridine-3-carboxylates upon heating in xylene, diacetylvinylaminides and acetyl(ethoxycarbonyl)vinylaminides undergo N-N bond cleavage to form isoxazoles when heated in benzene []. This difference highlights the importance of reaction conditions and starting material structure in determining the product outcome.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.